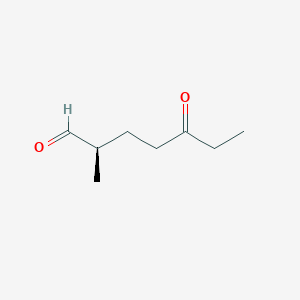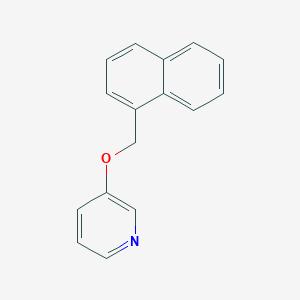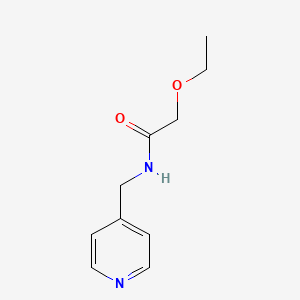
5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide is an organic compound with a complex structure that includes a chloro group, dimethoxyphenyl group, and a hydroxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of 5-chloro-N-(3,4-dimethoxyphenyl)-2-oxobenzamide.
Reduction: Formation of 5-chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzylamine.
Substitution: Formation of 5-methoxy-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide.
科学的研究の応用
5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 5-Chloro-N-(3,4-dimethoxyphenyl)-2-methoxybenzamide
- 5-Chloro-N-(3,4-dimethoxyphenyl)-2-thiophenecarboxamide
Uniqueness
5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy group, for example, allows for hydrogen bonding, which can enhance its binding affinity to biological targets compared to its methoxy or thiophene analogs.
特性
CAS番号 |
634186-43-9 |
|---|---|
分子式 |
C15H14ClNO4 |
分子量 |
307.73 g/mol |
IUPAC名 |
5-chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14ClNO4/c1-20-13-6-4-10(8-14(13)21-2)17-15(19)11-7-9(16)3-5-12(11)18/h3-8,18H,1-2H3,(H,17,19) |
InChIキー |
MZPYUKJNSRUBMW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
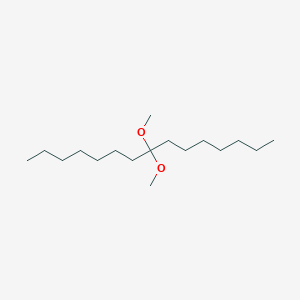
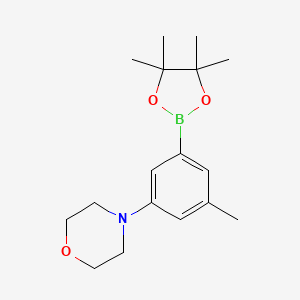
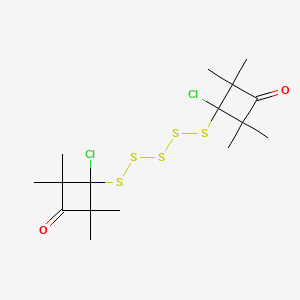
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
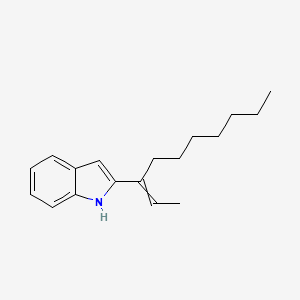
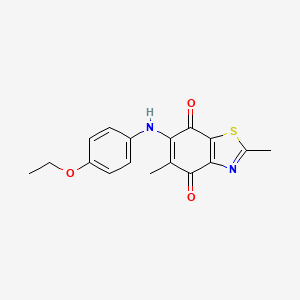
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
